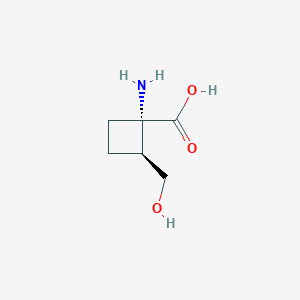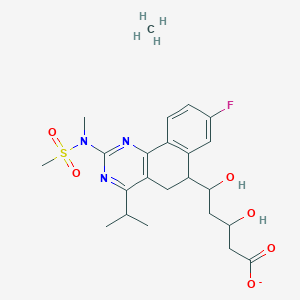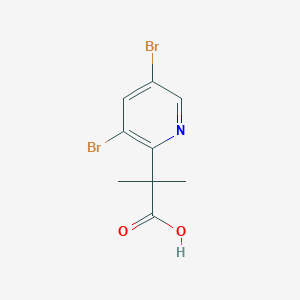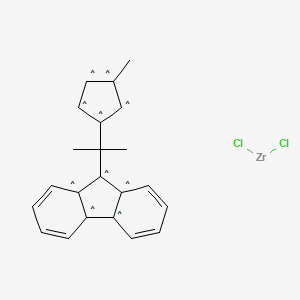![molecular formula C15H18N2O3 B12278756 Methyl 4-(1-oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)benzoate](/img/structure/B12278756.png)
Methyl 4-(1-oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(1-oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)benzoate is a heterocyclic compound that has garnered interest in the field of medicinal chemistry. This compound is characterized by its unique spirocyclic structure, which includes an oxa-diazaspirodecene ring fused to a benzoate moiety. The presence of both oxygen and nitrogen atoms within the ring system contributes to its distinctive chemical properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(1-oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)benzoate typically involves the formation of the spirocyclic ring system followed by esterification. One common approach is to start with a suitable precursor containing the benzoate group and introduce the spirocyclic ring through a series of cyclization reactions. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the formation of the desired product.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-(1-oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the benzoate ring.
Applications De Recherche Scientifique
Methyl 4-(1-oxa-2,8-diazaspiro[4
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: It has been studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research has focused on its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound’s unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of Methyl 4-(1-oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)benzoate is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The spirocyclic structure may allow the compound to fit into unique binding sites, thereby modulating the activity of its targets. Further research is needed to elucidate the exact pathways and molecular interactions involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-aryl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene derivatives: These compounds share a similar spirocyclic structure and have been studied for their enzyme inhibitory activities.
3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride: Another spirocyclic compound with potential biological activities.
Uniqueness
Methyl 4-(1-oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)benzoate stands out due to its specific combination of the spirocyclic ring and the benzoate moiety. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C15H18N2O3 |
|---|---|
Poids moléculaire |
274.31 g/mol |
Nom IUPAC |
methyl 4-(1-oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)benzoate |
InChI |
InChI=1S/C15H18N2O3/c1-19-14(18)12-4-2-11(3-5-12)13-10-15(20-17-13)6-8-16-9-7-15/h2-5,16H,6-10H2,1H3 |
Clé InChI |
JJOHSZVPLZFRTD-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=C(C=C1)C2=NOC3(C2)CCNCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B12278675.png)




![(Bicyclo[2.2.1]hepta-2,5-diene)[(2S,3S)-bis(diphenylphosphino)-butane] rhodium(I) perchlorate](/img/structure/B12278712.png)

![2-Hydroxymethyl-3-aza-bicyclo[3.1.0]hexane-3-carboxylic acid tert-butyl ester](/img/structure/B12278727.png)




![(1H-Pyrrolo[2,3-c]pyridin-3-yl)boronic acid](/img/structure/B12278747.png)

